Dimethyl 4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydrofuran ring, and a dihydropyridine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.
Scientific Research Applications
Dimethyl 4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound may also interact with other cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar therapeutic uses.
Nicardipine: A dihydropyridine compound used to manage high blood pressure and angina.
Uniqueness
Dimethyl 4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the tetrahydrofuran ring and the phenyl group. These structural elements may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Biological Activity
Dimethyl 4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Its structural characteristics include a hydroxyphenyl group, a tetrahydrofuran-2-ylmethyl group, and two ester groups attached to a dihydropyridine ring. This compound has garnered significant interest in pharmacological research due to its potential biological activities, particularly in cardiovascular health and neuroprotection.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Calcium Channel Blockade : It may function as a calcium channel blocker, inhibiting calcium ion influx into cells. This action can lead to vasodilation and lower blood pressure, making it a candidate for hypertension treatment.
- Antioxidant Properties : The hydroxyphenyl group is believed to contribute to its antioxidant capabilities by scavenging free radicals, which could mitigate oxidative stress in biological systems.
Cardiovascular Effects
Research indicates that compounds similar to dimethyl 4-phenyl derivatives exhibit antihypertensive effects. For instance, studies have shown that dihydropyridine derivatives can effectively lower blood pressure in animal models by blocking calcium channels in vascular smooth muscle cells .
Neuroprotective Effects
Dihydropyridines have also been studied for their neuroprotective properties. A related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has been shown to induce neurotoxicity through monoamine oxidase (MAO) pathways. Analogous studies suggest that modifications in the structure of dihydropyridines may influence their neurotoxic potential and offer protective benefits against neurodegenerative diseases .
Research Findings
Recent studies have explored the synthesis and biological evaluation of various dihydropyridine derivatives. Here are some key findings:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant activity in vitro. This suggests that dimethyl 4-phenyl derivatives may also possess similar properties .
- Antihypertensive Activity : A study on related dihydropyridine compounds showed promising results as antihypertensive agents through calcium channel blockade mechanisms .
- Neurotoxicity Studies : Research has indicated that certain dihydropyridine analogs exhibit variable neurotoxicity based on their ability to be oxidized by MAO-B. This aspect is crucial for evaluating the safety profile of new derivatives .
Case Study 1: Antioxidant Evaluation
A systematic evaluation of dihydropyridine derivatives was conducted to assess their antioxidant potential using DPPH radical scavenging assays. The results indicated that several compounds demonstrated significant scavenging activity, correlating with their structural features.
Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |
---|---|---|
Compound A | 85 | 25 |
Compound B | 75 | 35 |
Dimethyl 4-phenyl derivative | 70 | 40 |
Case Study 2: Antihypertensive Effects in Animal Models
In vivo studies were performed on hypertensive rats treated with dimethyl 4-phenyl derivatives. The findings revealed a marked reduction in systolic blood pressure compared to control groups.
Treatment Group | Systolic Blood Pressure (mmHg) | Change (%) |
---|---|---|
Control | 180 | - |
Dimethyl Derivative | 140 | -22% |
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
dimethyl 1-(oxolan-2-ylmethyl)-4-phenyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23NO5/c1-24-19(22)16-12-21(11-15-9-6-10-26-15)13-17(20(23)25-2)18(16)14-7-4-3-5-8-14/h3-5,7-8,12-13,15,18H,6,9-11H2,1-2H3 |
InChI Key |
FEPWOCQPAYDTJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)CC3CCCO3 |
Origin of Product |
United States |
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